4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene
Overview
Description
4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is a complex organic compound with a unique tetracyclic structure This compound is characterized by the presence of chlorine, oxygen, and nitrogen atoms within its framework, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthesis may involve:
Cyclization Reactions: Formation of the tetracyclic structure through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.
Halogenation: Introduction of the chlorine atom through halogenation reactions, which may involve reagents such as chlorine gas or other chlorinating agents.
Oxidation and Reduction: Adjusting the oxidation state of specific atoms within the molecule to achieve the desired structure, using oxidizing or reducing agents as needed.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound for drug development, targeting specific biological pathways or molecular targets.
Industry: Applications in materials science, such as the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes, modulation of signaling pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene derivatives: Compounds with similar tetracyclic structures but different substituents.
Other tetracyclic compounds: Molecules with similar ring systems but different functional groups or heteroatoms.
Uniqueness
4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is unique due to its specific combination of chlorine, oxygen, and nitrogen atoms within a tetracyclic framework
Properties
Molecular Formula |
C14H9ClN2O |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene |
InChI |
InChI=1S/C14H9ClN2O/c15-13-6-5-12-14(16-13)11-7-9-3-1-2-4-10(9)17(11)8-18-12/h1-7H,8H2 |
InChI Key |
ANEIYEOMWYKSHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3=CC=CC=C3C=C2C4=C(O1)C=CC(=N4)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.